![molecular formula C16H12BrN3O6 B5283295 6-{(E)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5283295.png)
6-{(E)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-{(E)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “6-{(E)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione” typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde and 5-nitropyrimidine-2,4(1H,3H)-dione.
Condensation Reaction: The aldehyde group of 3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes a condensation reaction with the pyrimidine derivative in the presence of a base such as potassium carbonate.
Ethenylation: The resulting intermediate is then subjected to ethenylation using a suitable reagent like ethylene glycol under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-yn-1-yloxy groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product would be the corresponding amine.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential as a drug candidate for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. This interaction could disrupt normal cellular processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-{(E)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione: can be compared with other pyrimidine derivatives such as:
Uniqueness
The unique combination of functional groups in “this compound” provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
6-[(E)-2-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O6/c1-3-6-26-14-10(17)7-9(8-12(14)25-2)4-5-11-13(20(23)24)15(21)19-16(22)18-11/h1,4-5,7-8H,6H2,2H3,(H2,18,19,21,22)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVOQICOEFPSNE-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N'-[(1Z)-3-methylcyclohexylidene]benzohydrazide](/img/structure/B5283216.png)
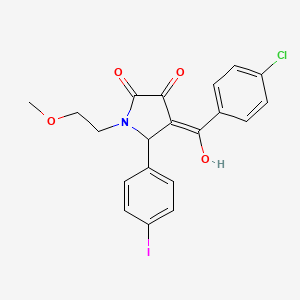
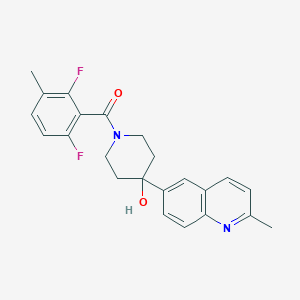
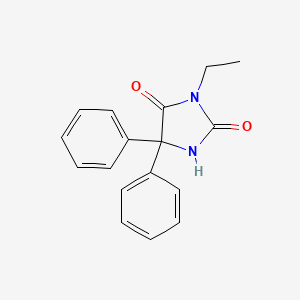
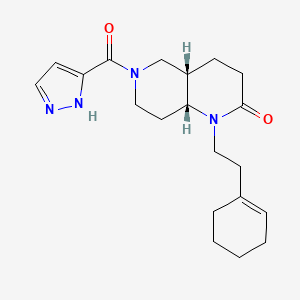
![1-{1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5283263.png)
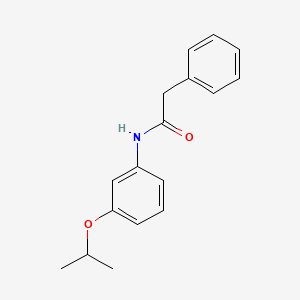
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5283271.png)
![{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5283274.png)
![2-methyl-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine hydrochloride](/img/structure/B5283277.png)
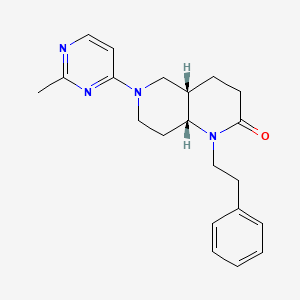
![N-methyl-N-(4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5283305.png)
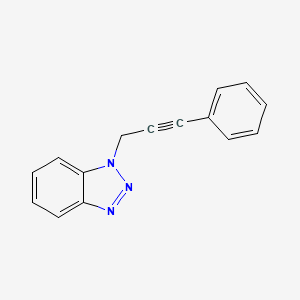
![[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1,3-oxazol-4-yl)methanone](/img/structure/B5283321.png)
